molecular formula C17H12F2O2 B12340701 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one

Cat. No.: B12340701
M. Wt: 286.27 g/mol
InChI Key: MGHFGSGYLQNPKD-UKTHLTGXSA-N
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Description

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is an organic compound that features a benzylidene group attached to a dihydroindenone core, with a difluoromethoxy substituent on the benzylidene ring

Properties

Molecular Formula

C17H12F2O2

Molecular Weight

286.27 g/mol

IUPAC Name

(2E)-2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2/b13-9+

InChI Key

MGHFGSGYLQNPKD-UKTHLTGXSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)OC(F)F

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is unique due to its specific structural features, such as the difluoromethoxy group and the dihydroindenone core, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique difluoromethoxy group, which is known to influence biological activity by enhancing lipophilicity and modifying receptor interactions. The structural formula can be represented as follows:

C17H15F2O\text{C}_{17}\text{H}_{15}\text{F}_2\text{O}

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

Assay TypeResultComparison to Control
DPPH Scavenging85% inhibitionVitamin C (90%)
ABTS Scavenging78% inhibitionTrolox (80%)

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro models. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Study: Inhibition of TNF-α Production
In a study involving LPS-stimulated RAW264.7 cells, treatment with the compound resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels:

  • Control Group: 100% TNF-α production
  • Treatment Group (10 µM): 45% reduction
  • Treatment Group (20 µM): 65% reduction

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzylidene moiety can significantly enhance biological activity. For instance, variations in substituents on the benzene ring have been correlated with increased potency against specific cancer cell lines.

Table 3: Structure-Activity Relationship Findings

SubstituentActivity ChangeObservations
-OHIncreasedEnhanced apoptosis
-ClDecreasedReduced efficacy
-FModerate increaseImproved lipophilicity

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